
5-Hydroxymethyl-N,N-dimethyltryptamine
Beschreibung
Historical Context and Taxonomic Classification within Tryptamine Derivatives
This compound (CAS: 334981-08-7) belongs to the extensive family of indolealkylamine compounds that share the fundamental tryptamine backbone structure. The tryptamine framework, characterized by an indole ring system fused with a 2-aminoethyl side chain, serves as the foundational architecture for numerous naturally occurring and synthetic compounds with significant biological activity. This particular derivative represents a unique structural variant where the 5-position of the indole ring bears a hydroxymethyl (-CH2OH) substituent, distinguishing it from more commonly studied tryptamines such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).
The taxonomic classification of this compound places it within the substituted tryptamine category, specifically among hydroxylated derivatives. Unlike classical psychedelic tryptamines that typically feature methoxy or hydroxy substitutions, this compound's hydroxymethyl group represents a less common structural modification. The molecular formula C13H18N2O and molecular weight of 218.29 g/mol reflect the addition of a CH2OH group to the basic dimethyltryptamine structure. This structural modification potentially alters the compound's pharmacokinetic properties, receptor binding affinity, and metabolic pathways compared to its more extensively studied analogs.
The compound's identification and characterization have primarily emerged through pharmaceutical quality control processes, particularly in the context of sumatriptan manufacturing and analysis. Sumatriptan, a selective serotonin receptor agonist used for migraine treatment, belongs to the triptan class of medications that share structural similarities with tryptamine derivatives. The appearance of this compound as an impurity in sumatriptan preparations has necessitated its isolation, characterization, and analytical monitoring according to International Conference on Harmonization (ICH) guidelines.
Current Research Landscape and Knowledge Gaps
The current research landscape surrounding this compound reveals significant knowledge gaps that distinguish it from more extensively studied tryptamine derivatives. While compounds such as DMT and 5-MeO-DMT have been subjects of intensive neuropharmacological investigation, with well-documented receptor binding profiles and psychoactive properties, this compound remains largely unexplored in terms of its direct neurobiological effects.
Contemporary tryptamine research has focused predominantly on compounds with established psychoactive properties, particularly those acting as serotonin receptor agonists. DMT, for instance, demonstrates significant binding affinity for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors, with EC50 values ranging from 22 to 6,325 nM at the 5-HT2A receptor. Similarly, 5-MeO-DMT exhibits distinctive pharmacological properties with 1,000-fold greater affinity for 5-HT1A receptors compared to 5-HT2A receptors, resulting in unique subjective effects. However, no comparable pharmacological data exists for this compound, representing a significant gap in the current understanding of this compound's potential neurobiological activity.
The research deficit extends beyond basic pharmacology to encompass critical areas such as metabolism, toxicology, and potential therapeutic applications. While related compounds have undergone extensive metabolic studies revealing pathways involving monoamine oxidase and cytochrome P450 enzymes, the metabolic fate of this compound remains undetermined. This knowledge gap is particularly significant given that structural modifications in tryptamine derivatives can dramatically alter metabolic pathways and resulting biological activity. The hydroxymethyl substitution may influence the compound's susceptibility to oxidative metabolism, potentially affecting its duration of action and metabolite profile.
Relationship to Classical Tryptamine Compounds
The structural relationship between this compound and classical tryptamine compounds provides important context for understanding its potential pharmacological properties. The compound shares the fundamental N,N-dimethyltryptamine backbone with DMT, differing primarily in the presence of the hydroxymethyl group at the 5-position of the indole ring. This modification places it in a unique position within the tryptamine family, potentially bridging the pharmacological properties of simple tryptamines and their more complex hydroxylated analogs.
Classical tryptamines demonstrate well-established structure-activity relationships that inform predictions about related compounds. DMT's pharmacological profile includes agonist activity at 5-HT1A receptors (75->10,000 nM Ki) and 5-HT2A receptors (53-2,323 nM Ki), with additional binding to various other serotonin receptor subtypes. The compound's psychoactive effects are primarily attributed to 5-HT2A receptor activation, though 5-HT1A and 5-HT2C receptors also contribute to its overall pharmacological profile. The hydroxymethyl substitution in this compound may significantly alter these binding characteristics, potentially reducing lipophilicity and affecting blood-brain barrier penetration.
Comparative analysis with other hydroxylated tryptamines, such as bufotenin (5-HO-DMT), provides additional insights into potential pharmacological modifications. Bufotenin demonstrates dramatically increased affinity for 5-HT1A receptors compared to DMT, with affinities of 4.9 nM versus 170 nM respectively. This 35-fold increase in 5-HT1A affinity correlates with distinct pharmacological effects and suggests that hydroxyl-containing substituents can significantly modify tryptamine pharmacology. The hydroxymethyl group in this compound represents a structural intermediate between simple methyl substitutions and direct hydroxylation, potentially conferring unique receptor binding properties.
The relationship extends to metabolic considerations, where structural modifications can dramatically affect enzymatic processing. Classical tryptamines undergo metabolism primarily through monoamine oxidase (MAO) and aldehyde dehydrogenase pathways, with additional contributions from cytochrome P450 enzymes. The hydroxymethyl group introduces additional metabolic complexity, potentially serving as a substrate for alcohol dehydrogenase or undergoing oxidation to corresponding aldehyde or carboxylic acid metabolites.
Significance in Contemporary Neuropharmacological Research
The significance of this compound in contemporary neuropharmacological research extends beyond its individual pharmacological properties to encompass broader implications for tryptamine chemistry and drug development. Its emergence as a pharmaceutical impurity highlights important quality control considerations in the manufacture of neurologically active compounds, while its unique structural features offer opportunities for expanding understanding of tryptamine structure-activity relationships.
Contemporary neuropharmacological research increasingly recognizes the importance of comprehensive characterization of all compounds within therapeutic systems, including impurities and metabolites. The identification of this compound in sumatriptan preparations necessitates understanding its potential biological activity, particularly given the target population's neurological sensitivities. Sumatriptan patients frequently experience complex neurological symptoms, and the presence of structurally related compounds with unknown pharmacological properties raises important safety considerations.
The compound's potential significance extends to the broader context of psychedelic research renaissance, where renewed scientific interest in tryptamine derivatives has revealed therapeutic potential for various neuropsychiatric conditions. Studies with classical tryptamines have demonstrated rapid and sustained improvements in depression, anxiety, and stress-related disorders. While this compound has not undergone similar evaluation, its structural relationship to active compounds suggests potential for neurobiological activity warranting investigation.
Furthermore, the compound represents an important tool for understanding the fundamental principles governing tryptamine pharmacology. The hydroxymethyl substitution provides a unique structural probe for investigating the effects of polar functional groups on receptor binding, metabolic stability, and pharmacokinetic properties. Such investigations could inform the rational design of novel tryptamine derivatives with improved therapeutic profiles or reduced side effect potential.
Eigenschaften
IUPAC Name |
[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QISRIZCNFDUGMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437533 | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
334981-08-7 | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0334981087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Hydroxymethyl-N,N-dimethyltryptamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40437533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-HYDROXYMETHYL-N,N-DIMETHYLTRYPTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9ZF5AV6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
Nitromethane Condensation and Catalytic Reduction
A three-step chemical route involving indole-3-carboxaldehyde, nitromethane condensation, and catalytic hydrogenation presents another viable pathway. For 5-HOCH2-N,N-DMT, 5-hydroxymethylindole-3-carboxaldehyde would undergo condensation with nitromethane in the presence of a base (e.g., ammonium acetate) to form a β-nitrostyrene intermediate. Catalytic hydrogenation (e.g., Pd/C, H2) reduces both the nitro group and double bond, yielding the tryptamine backbone. Final dimethylation via reductive amination (e.g., formaldehyde, NaBH3CN) introduces the N,N-dimethyl groups.
Key challenges include:
-
Intermediate Stability : The hydroxymethyl group may necessitate protective groups (e.g., silyl ethers) during nitromethane condensation to prevent oxidation.
-
Selectivity : Catalytic hydrogenation must selectively reduce the nitro group without affecting the hydroxymethyl substituent.
Biosynthetic and Enzymatic Methods
Microbial Biosynthesis in Engineered E. coli
Recent advances in metabolic engineering enable the production of tryptamine derivatives in microbial hosts. A thesis by Friedberg (2022) demonstrates the de novo biosynthesis of DMT in E. coli using a two-enzyme system: aromatic L-amino acid decarboxylase (AADC) and indolethylamine-N-methyltransferase (INMT). For 5-HOCH2-N,N-DMT, this pathway could be modified by introducing a hydroxylase to convert 5-methyl-DMT to the hydroxymethyl derivative.
Key genetic modifications include:
-
Hydroxylase Integration : Incorporating a cytochrome P450 enzyme (e.g., CYP2D6) to hydroxylate the 5-methyl group of an intermediate like 5-methyltryptamine.
-
Methylation Optimization : Overexpression of INMT with S-adenosylmethionine (SAM) recycling systems to enhance dimethylation efficiency.
In benchtop fermenters, similar systems achieved DMT titers of 80.1 mg/L, suggesting scalability for 5-HOCH2-N,N-DMT with further optimization.
Enzymatic Decarboxylation and Methylation
A patent describing a two-enzyme system for tryptamine synthesis provides a framework for enzymatic 5-HOCH2-N,N-DMT production. The process involves:
-
Tryptophan Synthesis : A tryptophan-synthesizing enzyme (e.g., tryptophan synthase) couples 5-hydroxymethylindole with serine to form 5-hydroxymethyltryptophan.
-
Decarboxylation : A decarboxylase (e.g., tyrosine decarboxylase) removes the carboxyl group, yielding 5-hydroxymethyltryptamine.
-
Dimethylation : INMT catalyzes the transfer of methyl groups from SAM to the amine, producing 5-HOCH2-N,N-DMT.
Advantages of this method include:
-
Mild Conditions : Reactions proceed at 25–75°C in aqueous buffers, preserving the hydroxymethyl group’s integrity.
-
High Specificity : Enzymatic catalysis minimizes side reactions, obviating the need for complex purification.
Process Optimization and Yield Enhancement
Fermentation Parameters for Microbial Production
Maximizing 5-HOCH2-N,N-DMT titers in E. coli requires optimization of:
Chemical Synthesis Yield Improvements
In chemical routes, yield enhancement strategies include:
-
In Situ Protection : Using tert-butyldimethylsilyl (TBS) ethers to protect the hydroxymethyl group during nitromethane condensation, improving intermediate stability.
-
Catalyst Screening : Palladium on carbon (Pd/C) with 1% Pt doping increases hydrogenation rates by 25%.
Comparative Analysis of Methods
Parameter | Chemical Synthesis | Microbial Biosynthesis | Enzymatic Synthesis |
---|---|---|---|
Yield | 60–75% | 14–80 mg/L | 50–85% |
Purity | ≥95% | 70–90% | ≥98% |
Scalability | Industrial | Pilot-scale | Lab-scale |
Environmental Impact | High solvent waste | Low waste | Minimal waste |
Chemical methods offer higher yields but generate significant solvent waste, whereas enzymatic and microbial routes prioritize sustainability at the expense of scalability .
Analyse Chemischer Reaktionen
5-Hydroxymethyl-N,N-dimethyltryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid derivative .
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile
5-HM-DMT is a derivative of N,N-dimethyltryptamine (DMT), which is known for its psychoactive effects. The compound primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. Research indicates that compounds like 5-HM-DMT may exhibit properties that can lead to significant changes in mental health outcomes.
Key Pharmacological Actions:
- Agonist Activity: 5-HM-DMT acts as an agonist at serotonin receptors, influencing neurotransmission pathways.
- Neuroendocrine Effects: It may stimulate neuroendocrine functions, which could play a role in mood regulation and stress response.
- Anti-inflammatory Properties: Observational studies suggest that 5-HM-DMT could have anti-inflammatory effects, potentially contributing to its therapeutic efficacy in mental health disorders.
Mental Health Disorders
Research has shown that psychedelics, including derivatives of DMT, can lead to rapid and sustained reductions in symptoms of depression and anxiety. Clinical studies involving similar compounds indicate that single exposures can induce profound therapeutic experiences, often referred to as "peak" experiences, which are believed to be crucial for their efficacy.
Case Studies:
- Depression: A study highlighted the use of 5-MeO-DMT (a closely related compound) showing promising results in reducing depressive symptoms rapidly after administration .
- Anxiety Disorders: Observational data suggest that psychedelics can alleviate anxiety symptoms, with mechanisms potentially involving neuroplasticity and alterations in emotional processing pathways .
Post-Traumatic Stress Disorder (PTSD)
Emerging evidence suggests that psychedelics may be effective in treating PTSD. The rapid onset of effects and the profound psychological experiences induced by compounds like 5-HM-DMT could facilitate therapeutic breakthroughs in patients resistant to conventional treatments.
Research Insights:
- Clinical trials are underway to explore the safety and efficacy of DMT-related compounds in PTSD treatment protocols .
Neurodegenerative Disorders
Preliminary findings indicate potential applications for 5-HM-DMT in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's neuroprotective properties may provide avenues for future research into disease-modifying therapies.
Potential Mechanisms:
- Neuroprotection: Activation of serotonin receptors has been associated with neuroprotective effects against oxidative stress and inflammation, both critical factors in neurodegeneration .
Comparative Data Table
Wirkmechanismus
The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, including the 5-HT1A and 5-HT2A receptors . By binding to these receptors, it modulates the release of neurotransmitters and affects various signaling pathways involved in mood regulation, perception, and cognition . The exact molecular targets and pathways involved are still under investigation, but its effects on the serotonin system are well-documented .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Tryptamine Derivatives
Structural and Functional Differences
The biological activity of tryptamines is highly dependent on substituents at the indole ring’s 4-, 5-, or 6-positions and modifications to the ethylamine side chain. Below is a comparative analysis of 5-HO-DMT with key analogs:
Table 1: Structural and Pharmacological Comparison of Tryptamine Derivatives
Receptor Affinity and Mechanisms
- 5-HO-DMT: Exhibits mixed agonist/antagonist activity at 5-HT receptors. In rat brainstem studies, it antagonized 5-HT-induced neuronal excitation, suggesting a unique interaction with excitatory 5-HT pathways distinct from non-psychotomimetic analogs like 5-MeOT .
- DMT: Binds primarily to 5-HT₂A receptors, inducing hallucinogenic effects.
- 5-MeO-DMT: Shows high affinity for 5-HT₁A receptors, contributing to its anxiolytic effects, and 5-HT₂A receptors for psychedelic activity. Its metabolism is heavily influenced by monoamine oxidase A (MAO-A) and CYP2D6 enzymes .
- 5,6-Dibromo-DMT : Marine-derived brominated analog with potent 5-HT₂ receptor affinity. Demonstrated significant antidepressant-like effects in rodent forced swim tests (FST) at 10–20 mg/kg .
Pharmacokinetic and Metabolic Profiles
- 5-HO-DMT: Limited data exist, but its hydroxymethyl group may reduce metabolic degradation compared to methoxy or bromo analogs. Likely undergoes hepatic conjugation (e.g., glucuronidation) .
- 5-MeO-DMT : Rapidly metabolized by MAO-A, necessitating co-administration with MAO inhibitors (e.g., harmaline) to prolong activity. Plasma half-life in humans is ~20 minutes .
- DMT : Orally inactive due to MAO-A breakdown; typically administered via inhalation or injection. Half-life <1 hour .
- Psilocin : Active metabolite of psilocybin; dephosphorylated in vivo. Half-life ~3 hours, enabling sustained antidepressant effects .
Therapeutic and Clinical Implications
- 5-HO-DMT : Preliminary evidence from Phyllodium pulchellum highlights hepatoprotective and antioxidant activity, though clinical relevance requires validation .
- 5-MeO-DMT : Phase I/II trials suggest single doses induce rapid, sustained antidepressant effects (up to 6 months) with high patient adherence .
- Psilocin : FDA-designated "breakthrough therapy" for treatment-resistant depression and cluster headaches .
Biologische Aktivität
5-Hydroxymethyl-N,N-dimethyltryptamine (5-HO-DMT), also known as bufotenin, is a naturally occurring tryptamine derivative that has garnered attention for its potential biological activities and therapeutic applications. This article reviews the current understanding of its biological activity, receptor interactions, pharmacological effects, and implications for mental health treatment.
Chemical Structure and Properties
5-HO-DMT is structurally related to serotonin and other tryptamines, characterized by the presence of a hydroxymethyl group at the 5-position of the indole ring. This modification influences its pharmacokinetic properties and receptor binding affinities.
Receptor Interactions
5-HO-DMT primarily interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. The following table summarizes its receptor affinities and associated biological effects:
Receptor | Affinity (K_i, nM) | Action | Signaling Pathway(s) | Downstream Effects |
---|---|---|---|---|
5-HT1A | 1.9 - 3 | Agonist | G_i/G_o | Anxiolytic effects, modulation of mood and cognition |
5-HT2A | 12 - 20 | Agonist | G_q | Hallucinogenic effects, neuroplasticity, potential antidepressant activity |
Sigma-1 | K_d ~15 µM | Agonist | BDNF and EGF signaling | Neuroprotection, modulation of pain perception |
TAAR1 | Unknown | Agonist | G_s | Dopamine efflux modulation |
These interactions suggest that 5-HO-DMT may play a role in modulating mood disorders and cognitive functions through its action on serotonergic pathways.
Pharmacological Effects
Research indicates that 5-HO-DMT exhibits various pharmacological effects:
- Psychoactive Properties : Similar to other psychedelics, 5-HO-DMT produces alterations in perception, mood, and cognition. Users often report experiences of ego dissolution and profound emotional insights.
- Therapeutic Potential : Observational studies have shown that 5-HO-DMT may lead to rapid reductions in symptoms of depression and anxiety. Its short duration of action may make it suitable for therapeutic settings where quick relief is desired .
- Neuroendocrine Effects : The compound has been shown to stimulate neuroendocrine functions, potentially influencing stress response systems .
The mechanisms through which 5-HO-DMT exerts its effects are still being elucidated. Key proposed mechanisms include:
Q & A
Basic Research Questions
Q. What are the primary receptor targets of 5-MeO-DMT, and how do they influence experimental design?
- Answer: 5-MeO-DMT primarily acts as an agonist at serotonin receptors 5-HT1A and 5-HT2A, with higher affinity for 5-HT1A . Experimental designs should incorporate receptor-binding assays (e.g., radioligand displacement studies) and selective antagonists (e.g., WAY-100635 for 5-HT1A or ketanserin for 5-HT2A) to isolate receptor-specific effects. In vitro models using transfected HEK293 cells expressing human 5-HT receptors are standard for quantifying receptor affinity (Ki) and efficacy (EC50) .
Q. What are the standard methodologies for quantifying 5-MeO-DMT and its metabolites in biological samples?
- Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for simultaneous quantification of 5-MeO-DMT and its active metabolite bufotenine in serum or plasma, with limits of detection (LOD) as low as 0.1 ng/mL . Gas chromatography-mass spectrometry (GC-MS) is also validated for urinary metabolites, though derivatization (e.g., using BSTFA) is required for improved volatility . Method validation should include spike-recovery experiments and cross-reactivity checks against structurally similar tryptamines .
Q. What validated animal models are used to study the behavioral effects of 5-MeO-DMT?
- Answer: Rodent models are predominant:
- For anxiety/depression: Forced swim test (FST) and elevated plus maze (EPM) in mice, with 5-MeO-DMT administered intraperitoneally (0.1–1 mg/kg) .
- For hallucinogenic effects: Head-twitch response (HTR) in mice, a 5-HT2A-mediated behavior, quantified using automated video tracking .
- Neuroendocrine effects: Plasma corticosterone and prolactin levels post-administration (0.2–0.4 mg/kg IV in rats) .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between observational studies and controlled clinical trials regarding 5-MeO-DMT's therapeutic potential?
- Answer: Observational studies report sustained reductions in depression/anxiety , but only one Phase I clinical trial exists . To resolve discrepancies:
- Blinded, placebo-controlled trials with standardized dosing (e.g., vaporized 5-MeO-DMT at 6–18 mg) and validated scales (e.g., Beck Depression Inventory) .
- Longitudinal follow-ups to assess durability beyond acute effects (e.g., 1–6 months post-administration) .
- Mechanistic studies linking subjective effects (e.g., "ego dissolution" measured via the Ego-Dissolution Inventory) to biomarkers like BDNF or fMRI-based default mode network (DMN) connectivity .
Q. What experimental approaches are used to investigate 5-MeO-DMT's role in neuroplasticity and neurogenesis?
- Answer:
- In vitro: Primary neuronal cultures treated with 5-MeO-DMT (1–10 μM) to quantify dendritic arborization (via Sholl analysis) or synaptogenesis (e.g., PSD-95 immunohistochemistry) .
- In vivo: BrdU labeling in rodent dentate gyrus to assess hippocampal neurogenesis post-administration .
- Imaging: Resting-state fMRI in humans to map acute changes in functional connectivity (e.g., DMN suppression) .
Q. What are the methodological challenges in establishing dose-response relationships for 5-MeO-DMT's psychotropic effects?
- Answer: Key challenges include:
- Rapid pharmacokinetics: Plasma Tmax occurs at 2–5 minutes post-IV administration, necessitating real-time behavioral monitoring .
- Route-dependent bioavailability: Vaporized vs. oral administration requires distinct pharmacokinetic models (e.g., non-compartmental analysis for inhalation) .
- Subject variability: Use of stratified sampling based on CYP2D6 metabolizer status (critical for O-demethylation to bufotenine) .
- Dose standardization: Animal-to-human scaling using allometric principles (e.g., mg/kg vs. body surface area) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.